molecular formula C24H18N2O2 B12663777 4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine CAS No. 71720-46-2

4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine

Cat. No.: B12663777
CAS No.: 71720-46-2
M. Wt: 366.4 g/mol
InChI Key: YPYPJMXGXMZAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with nitrophenyl, phenyl, and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine typically involves multi-step organic reactions. One common method is the condensation of appropriate substituted benzaldehydes with pyridine derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and p-tolyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can engage in hydrogen bonding and π-π interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine
  • 4-(3-Nitrophenyl)-6-(p-tolyl)-2-phenylpyridine
  • 4-(3-Nitrophenyl)-6-phenyl-2-(m-tolyl)pyridine

Uniqueness

4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the nitrophenyl group at the 4-position of the pyridine ring can enhance its electron-withdrawing properties, making it distinct from other similar compounds.

Properties

CAS No.

71720-46-2

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-(4-methylphenyl)-4-(3-nitrophenyl)-6-phenylpyridine

InChI

InChI=1S/C24H18N2O2/c1-17-10-12-19(13-11-17)24-16-21(20-8-5-9-22(14-20)26(27)28)15-23(25-24)18-6-3-2-4-7-18/h2-16H,1H3

InChI Key

YPYPJMXGXMZAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.